![molecular formula C16H21N3O3S B2740685 N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide CAS No. 1241172-99-5](/img/structure/B2740685.png)
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which are known to modulate various physiological processes in the body.
Mechanism of Action
CCPA exerts its effects by binding to the adenosine A2A receptor, which is expressed on various immune cells. Activation of this receptor leads to the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the promotion of anti-inflammatory cytokines, such as IL-10. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects in the body. Studies have shown that CCPA can reduce the production of reactive oxygen species, which are known to play a role in various disease conditions. Additionally, CCPA has been shown to modulate the activity of various enzymes, such as phosphodiesterases, which are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CCPA in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively activate this receptor and study its effects on various physiological processes. However, one of the limitations of using CCPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving CCPA. One area of interest is its role in modulating the immune response in various disease conditions, such as autoimmune diseases and cancer. Additionally, CCPA has been shown to have potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of CCPA for therapeutic use.
Synthesis Methods
CCPA can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 1-cyanocyclopentylamine with ethyl 2-bromoacetate to form 1-cyanocyclopentyl-2-ethyl-2-oxoacetate. This intermediate is then reacted with 2-(methanesulfonylmethyl)aniline to form the final product, CCPA.
Scientific Research Applications
CCPA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is its role in modulating the immune system. Studies have shown that CCPA can activate the adenosine A2A receptor, which can suppress the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(methylsulfonylmethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23(21,22)11-13-6-2-3-7-14(13)18-10-15(20)19-16(12-17)8-4-5-9-16/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFJMPUBBUIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide |
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